Pyritinol-d10 Dihydrochloride Hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

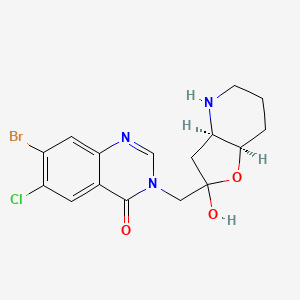

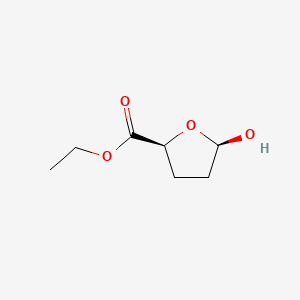

Pyritinol, also known as pyridoxine disulfide or pyrithioxine, is a semi-synthetic water-soluble analog of vitamin B6 (Pyridoxine HCl). It was produced in 1961 by Merck Laboratories by bonding 2 vitamin B6 compounds together with a disulfide bridge . Pyritinol-d10 Dihydrochloride Hydrate is a variant of Pyritinol .

Synthesis Analysis

Pyritinol is synthesized by combining two molecules of pyridoxine with a disulfide linkage . The exact synthesis process of Pyritinol-d10 Dihydrochloride Hydrate is not specified in the search results.Molecular Structure Analysis

The molecular structure of Pyritinol is essentially two Vitamin B6 molecules bound together by two sulfur atoms (a disulfide bridge) . The exact molecular structure of Pyritinol-d10 Dihydrochloride Hydrate is not specified in the search results.Chemical Reactions Analysis

Pyritinol regulates signalling pathways of various neurotransmitters including acetylcholine, γ-aminobutyric acid, N-methyl-d-aspartate, etc . The specific chemical reactions involving Pyritinol-d10 Dihydrochloride Hydrate are not specified in the search results.Physical And Chemical Properties Analysis

As a derivative of pyridoxine, Pyritinol’s pharmacokinetic profile is similar to that of the parent compound. It is rapidly absorbed after enteral administration . The specific physical and chemical properties of Pyritinol-d10 Dihydrochloride Hydrate are not specified in the search results.Scientific Research Applications

Neurotransmitter Regulation

Pyritinol regulates signalling pathways of various neurotransmitters including acetylcholine, γ-aminobutyric acid, N-methyl-d-aspartate, etc . This makes it a valuable compound in neuroscience research, particularly in studies related to cognitive function and neurological disorders.

Antioxidant Research

Pyritinol has been shown to act as an antioxidant . This property is of interest in the field of oxidative stress research, where it can be used to study the effects of antioxidants on various biological systems.

Anti-inflammatory Studies

In addition to its antioxidant properties, Pyritinol also acts as an anti-inflammatory agent . This makes it useful in research related to inflammation and immune response.

Blood Viscosity Research

Pyritinol has been found to reduce plasma viscosity . This property is of interest in cardiovascular research, particularly in studies related to blood flow and clotting.

Voltamperometric Determination

Pyritinol can be detected using a highly sensitive voltamperometric method . This application is particularly relevant in analytical chemistry, where it can be used to develop and test new methods for detecting specific compounds.

Stability-Indicating Methods

Pyritinol dihydrochloride can be determined in the presence of its precursor and its degradation product using first-derivative spectrophotometric (1 D) method and a derivative-ratio zero-crossing spectrophotometric (1 DD) method . This application is important in pharmaceutical research, where it can be used to study the stability of drugs and their degradation products.

Mechanism of Action

Target of Action

Pyritinol-d10 Dihydrochloride Hydrate, also known as Pyritinol, primarily targets neurotransmitters in the brain. It regulates the signaling pathways of various neurotransmitters including acetylcholine , γ-aminobutyric acid , and N-methyl-d-aspartate .

Mode of Action

Pyritinol interacts with its targets by increasing the uptake of choline into neurons, thereby increasing acetylcholine levels . It is also an effective precursor to dopamine, a neurotransmitter that boosts mood in the brain .

Biochemical Pathways

Pyritinol affects the biochemical pathways of various neurotransmitters. By regulating these pathways, it influences the downstream effects of these neurotransmitters. It has also been shown to act as an antioxidant and anti-inflammatory agent, and it reduces plasma viscosity .

Pharmacokinetics

Pyritinol is rapidly absorbed after administration. Maximum radioactivity concentration is reached 30–60 minutes after oral administration of 100 mg of 14C pyritinol HCl–H2O . The plasma elimination half-life of total radioactivity is 2.5 hours (range 2–8 hours) . The metabolites are eliminated in the form of their conjugates via the kidney . Total urine excretion amounted to 72.4–74.2% of the total dose within 24 hours of oral or intravenous administration .

Result of Action

The molecular and cellular effects of Pyritinol’s action are primarily seen in the brain. Because it crosses the blood-brain barrier, its major clinical utility is in brain-related disorders . It is indicated in pediatric populations to treat learning disabilities, developmental dysphasia, postnatal hypoxia, and other cognitive disorders . In adults, it is indicated for improving cognition and memory, Alzheimer’s disease, multi-infarct dementia, and rheumatoid arthritis .

Safety and Hazards

Adverse effects of Pyritinol include nausea, headache, and rarely allergic reaction (mild skin reactions). A 2004 survey of six case reports suggested a link between pyritinol and severe cholestatic hepatitis when on several drugs for certain diseases . The specific safety and hazards of Pyritinol-d10 Dihydrochloride Hydrate are not specified in the search results.

properties

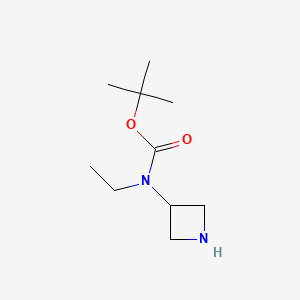

| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyritinol-d10 Dihydrochloride Hydrate involves the reaction of Pyridoxine-d10 with Thiourea followed by reduction with Sodium Borohydride and subsequent reaction with Hydrochloric Acid to form the final product.", "Starting Materials": [ "Pyridoxine-d10", "Thiourea", "Sodium Borohydride", "Hydrochloric Acid", "Water" ], "Reaction": [ "Step 1: Pyridoxine-d10 and Thiourea are mixed in a solvent such as water and heated to reflux for several hours.", "Step 2: The reaction mixture is cooled to room temperature and Sodium Borohydride is added slowly with stirring. The reaction mixture is allowed to stir for several hours.", "Step 3: Hydrochloric Acid is added to the reaction mixture to form the dihydrochloride salt of the product.", "Step 4: The product is isolated by filtration and washed with water to remove any impurities.", "Step 5: The product is dried under vacuum to obtain Pyritinol-d10 Dihydrochloride Hydrate." ] } | |

CAS RN |

1346601-09-9 |

Product Name |

Pyritinol-d10 Dihydrochloride Hydrate |

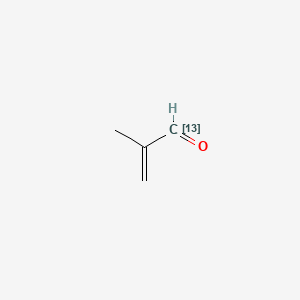

Molecular Formula |

C16H22N2O5S2 |

Molecular Weight |

396.542 |

IUPAC Name |

5-[dideuterio-[[dideuterio-[5-hydroxy-4-(hydroxymethyl)-6-(trideuteriomethyl)pyridin-3-yl]methyl]disulfanyl]methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrate |

InChI |

InChI=1S/C16H20N2O4S2.H2O/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;/h3-4,19-22H,5-8H2,1-2H3;1H2/i1D3,2D3,7D2,8D2; |

InChI Key |

ZYHCOKPYVZEDHM-ZWXHCUNOSA-N |

SMILES |

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O |

synonyms |

3,3’-[Dithiobis(methylene)]bis[5-hydroxy-6-methyl-4-pyridinemethanol-d10 Dihydrochloride Hydrate; Dipyridoxolyldisulfide-d10 Dihydrochloride Hydrate; Bis(2-methyl-3-hydroxy-4-hydroxymethylpyridyl-5-methyl)-d10 Disulfide Dihydrochloride Hydrate; Bonif |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)